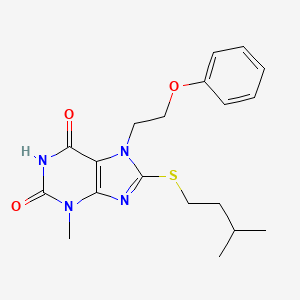
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. These compounds are crucial in biochemistry as they are involved in a variety of biochemical processes, including the structure of DNA and RNA, as well as in cellular energy transfer via compounds like ATP.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Introduction of the Isopentylthio Group: : The initial step often involves a substitution reaction where an isopentylthio group is introduced to the purine ring.
Methylation: : The methylation at the 3-position is achieved through alkylation reactions using reagents like methyl iodide in the presence of a base.
Addition of Phenoxyethyl Group: : The 7-position is modified through a nucleophilic substitution reaction to attach the phenoxyethyl group.
Industrial Production Methods: Industrially, these reactions can be optimized for higher yields through:
Catalysts: : Using catalysts like palladium to accelerate the reactions.
Reaction Conditions: : Controlling temperature, pressure, and pH to ensure optimal reaction conditions.
Purification: : Employing chromatography techniques for purification to achieve high purity levels of the compound.
化学反应分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: : Reduction reactions can convert certain groups into their respective alcohols or amines.
Substitution: : The compound can engage in nucleophilic and electrophilic substitution reactions, allowing for further functionalization.
Oxidizing Agents: : Examples include hydrogen peroxide and m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride are common choices.
Solvents: : Reactions often use solvents like dichloromethane, dimethyl sulfoxide, or ethanol.
Sulfoxides and Sulfones: : Formed from oxidation reactions.
Alcohols and Amines: : Result from reduction reactions.
Functionalized Derivatives: : Produced from substitution reactions.
科学研究应用
Chemistry:
Used as intermediates in the synthesis of more complex organic molecules.
Studied for its potential role in inhibiting enzymes involved in nucleic acid metabolism.
Investigated for its potential therapeutic effects in treating diseases related to purine metabolism abnormalities.
Utilized in the manufacture of specialized chemicals and pharmaceuticals.
作用机制
Molecular Targets and Pathways:
Inhibition of Enzymes: : It can inhibit certain enzymes, thus affecting pathways involving purine metabolism.
Interaction with Receptors: : The compound may bind to specific receptors, influencing cellular responses.
相似化合物的比较
8-(isopentylthio)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is unique in its specific substitution pattern on the purine ring, which imparts distinct biochemical properties.
Similar Compounds:Caffeine: : Another purine derivative, known for its stimulant effects.
Theophylline: : Used in respiratory diseases like asthma.
Azathioprine: : An immunosuppressive drug used in organ transplantation.
These compounds share a similar purine backbone but differ in their functional groups, affecting their biological activities and applications.
And there you have it—a detailed dive into the world of this compound. Fascinating stuff, isn’t it?
属性
IUPAC Name |
3-methyl-8-(3-methylbutylsulfanyl)-7-(2-phenoxyethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13(2)9-12-27-19-20-16-15(17(24)21-18(25)22(16)3)23(19)10-11-26-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBYXSGZUTUTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NC2=C(N1CCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













